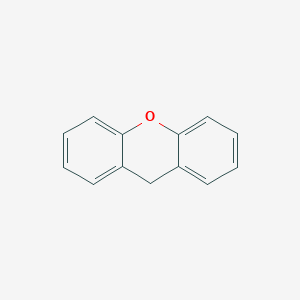

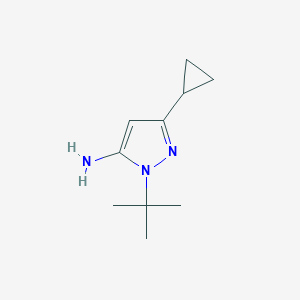

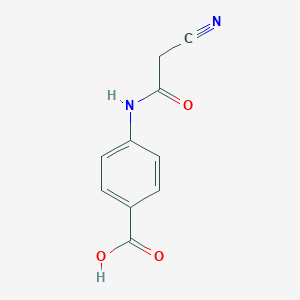

4-(2-Cyano-acetylamino)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Cyano-acetylamino)-benzoic acid is a chemical compound that is not widely documented. It is likely to be a derivative of cyanoacetic acid, which is a versatile intermediate in the preparation of chemicals . Cyanoacetic acid is a precursor to synthetic caffeine via the intermediacy of theophylline and is a building block for many drugs .

科学的研究の応用

1. Synthesis of Highly Substituted Tetrahydroquinolines

- Application Summary: Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline and aldehydes to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

- Methods of Application: The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .

- Results: This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

2. Cyanoacetylation of Amines

- Application Summary: N-cyanoacetamides, which can be synthesized from amines and alkyl cyanoacetates, are used extensively as reactants to form a variety of heterocyclic compounds .

- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .

3. Cyanoacetylation of Amines

- Application Summary: Cyanoacetylation of amines is a method used to prepare N-cyanoacetamides, which are important precursors for heterocyclic synthesis .

- Methods of Application: This method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .

4. Preparation of Ethyl Cyanoacrylate

- Application Summary: Cyanoacetic acid is used to prepare ethyl cyanoacrylate, a component of superglue .

- Methods of Application: Cyanoacetic acid is first esterified to give ethyl cyanoacetate. Condensation of that ester with formaldehyde gives ethyl cyanoacrylate .

- Results: As of 2007, more than 10,000 tons of cyanoacetic acid were produced annually .

5. Synthesis of Biologically Active Compounds

- Application Summary: N-cyanoacetamides, which can be synthesized from amines and alkyl cyanoacetates, are used extensively as reactants to form a variety of biologically active compounds .

- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .

6. Preparation of Synthetic Caffeine

- Application Summary: Cyanoacetic acid is a precursor to synthetic caffeine via the intermediacy of theophylline .

- Methods of Application: The synthesis of synthetic caffeine involves several steps, starting with the reaction of cyanoacetic acid with other compounds to form theophylline, which is then further processed to produce caffeine .

- Results: Synthetic caffeine is widely used in a variety of products, including beverages and pharmaceuticals .

特性

IUPAC Name |

4-[(2-cyanoacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEVVYBTPHMLAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357656 |

Source

|

| Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Cyano-acetylamino)-benzoic acid | |

CAS RN |

31557-87-6 |

Source

|

| Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)